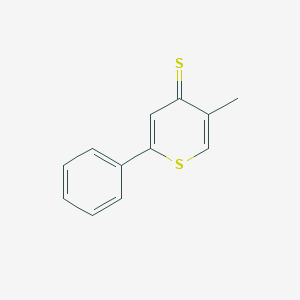
5-methyl-2-phenyl-4H-thiopyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-4H-thiopyran-4-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-2-phenyl-4H-thiopyran-4-thione is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-phenyl-4H-thiopyran-4-thione has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-2-phenyl-4H-thiopyran-4-thione in lab experiments is its relatively low toxicity. This compound has been found to have a high therapeutic index, meaning that it is effective at low doses and has few side effects. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous future directions for the study of 5-methyl-2-phenyl-4H-thiopyran-4-thione. One area of interest is in the development of new cancer therapies that target the inflammatory response. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-methyl-2-phenyl-4H-thiopyran-4-thione is typically carried out using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 2-methyl-1,3-cyclohexanedione with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with carbon disulfide and an alkali metal hydroxide to yield the desired thiopyran-4-thione.
Aplicaciones Científicas De Investigación
The potential applications of 5-methyl-2-phenyl-4H-thiopyran-4-thione in scientific research are numerous. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
5-methyl-2-phenyl-4H-thiopyran-4-thione |
|---|---|
Fórmula molecular |
C12H10S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
5-methyl-2-phenylthiopyran-4-thione |
InChI |
InChI=1S/C12H10S2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
CYVMCCCADPZRPX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=CC1=S)C2=CC=CC=C2 |
SMILES canónico |
CC1=CSC(=CC1=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
![N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214943.png)
![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)
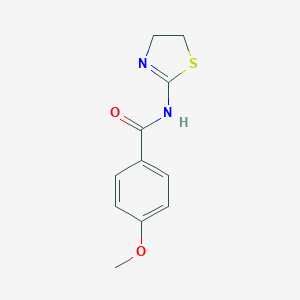
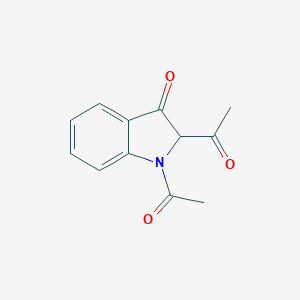
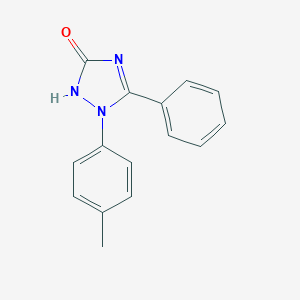
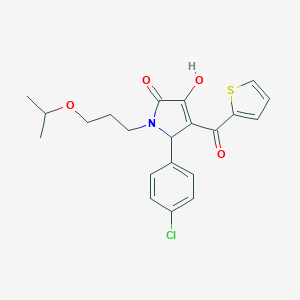
![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)
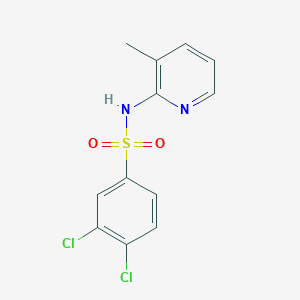
![N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide](/img/structure/B214965.png)